REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][C:3]=1[N+]([O-])=O.P(Cl)(Cl)[Cl:16]>>[Cl:16][C:3]1[CH:2]=[CH:11][C:6]2[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:4]=1
|
Name
|
|
Quantity
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13.25 g
|
Type
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reactant
|
Smiles
|
OC1=C(N=CC2=CC=CC=C12)[N+](=O)[O-]
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After the mixture had been refluxed for 3 hours
|
Duration
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3 h
|
Type
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DISTILLATION
|
Details
|
80 mL of POCl3 was distilled out
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Type
|
ADDITION
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Details
|
The remaining solution was poured onto approximately 150 g of crushed ice
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Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |